Benzoyl chloride

Übersicht

Beschreibung

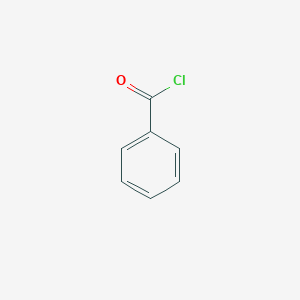

Benzoyl chloride (C₆H₅COCl) is a colorless, fuming liquid with a pungent odor, widely used as a benzoylation agent in organic synthesis and analytical chemistry. Its structure comprises a benzene ring bonded to an acyl chloride group, rendering it highly reactive toward nucleophiles. Key properties include a molar mass of 140.57 g/mol, boiling point of 197.2 °C, and density of 1.21 g/cm³ . It hydrolyzes in water to form benzoic acid and reacts with alcohols/phenols to yield esters . Applications span derivatization in liquid chromatography-mass spectrometry (LC-MS) for neurotransmitter analysis , material modification (e.g., enhancing fiber-polymer adhesion in composites) , and synthesis of dyes, pharmaceuticals, and peroxides .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Pharmaceutical Industry

Benzoyl chloride serves as an essential intermediate in the synthesis of numerous pharmaceuticals. It is primarily used for producing benzoyl peroxide, a compound with applications in acne treatment and as a bleaching agent in hair products. Benzoyl peroxide is synthesized through the reaction of this compound with hydrogen peroxide .

1.2 Agrochemicals

In agrochemicals, this compound is involved in the synthesis of herbicides and insecticides. For example, it is used to produce various chloroacetanilide herbicides, which are effective against a range of weeds .

1.3 Dye Manufacturing

The dye industry utilizes this compound for synthesizing various dyes and pigments. Its reactivity allows for the production of complex dye molecules that are essential for textile coloring .

Analytical Chemistry

2.1 Derivatization Techniques

This compound is frequently employed in derivatization processes to enhance the detectability of small molecules in analytical chemistry. For instance, it has been utilized to derivatize polar metabolites for analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique significantly improves sensitivity and selectivity when analyzing biological samples .

Case Study: Metabolomics Applications

A study demonstrated the use of this compound derivatization to analyze biogenic amines in food samples, revealing its effectiveness in monitoring food spoilage indicators . The method achieved detection limits as low as 0.1–10 pg/mL for various analytes, showcasing its potential in food safety testing.

| Application Area | Analytes | Detection Limits |

|---|---|---|

| Food Analysis | Biogenic amines | 0.1–10 pg/mL |

| Clinical Samples | Metabolites in plasma | Submicromolar |

Biological Research

3.1 Pathway Analysis

This compound has been utilized to analyze metabolites in various biological matrices such as cerebrospinal fluid and plasma. For example, a study involving Drosophila tissue homogenate revealed significant changes in octopamine levels under starvation conditions, highlighting its role in behavioral studies .

3.2 Toxicological Studies

Research has indicated potential carcinogenic effects associated with this compound exposure. A study on inhalation carcinogenicity showed that while benzotrichloride exhibited higher carcinogenicity, this compound also posed risks but at lower incidences . This emphasizes the need for careful handling and assessment of health risks related to its use.

Industrial Applications

4.1 Synthesis of Fine Chemicals

This compound is widely used to synthesize fine chemicals such as esters and amides through acylation reactions. Its ability to introduce a benzoyloxy group makes it valuable in producing various organic compounds .

Table: Common Reactions Involving this compound

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Acylation | Esters | R-OH + CHCOCl → R-COCH + HCl |

| Amide Formation | Amides | R-NH₂ + CHCOCl → R-NHCH + HCl |

| Alkylation | Alkylated Compounds | R-X + CHCOCl → R-C(=O)-CH-X |

Wirkmechanismus

Benzoyl chloride acts as an acylating agent, introducing the benzoyl group into various substrates. It reacts with nucleophiles such as water, alcohols, and amines, forming corresponding acids, esters, and amides. The molecular targets include hydroxyl and amino groups, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Benzoyl Chloride vs. Thiothis compound

Structural Differences : Thiothis compound (C₆H₅CSCl) replaces the oxygen atom in the carbonyl group with sulfur.

Reactivity :

- This compound is 9–12 times more reactive than thiothis compound in methanol acylation at 25 °C due to oxygen’s higher electronegativity, which increases the electrophilicity of the carbonyl carbon .

- Kinetic studies show this compound reacts 12× faster at 0 °C and 9× faster at 25 °C .

Applications : - This compound is preferred in rapid derivatization for LC-MS , while thiothis compound is used in controlled reactions requiring slower kinetics .

Table 1: Reactivity Comparison with Methanol

| Compound | Reactivity Factor (25°C) | Kinetic Data (0°C) |

|---|---|---|

| This compound | 1.0 (reference) | 12× faster |

| Thiothis compound | 0.11 | 1× (baseline) |

This compound vs. Benzyl Chloride

Structural Differences : Benzyl chloride (C₆H₅CH₂Cl) is an alkyl chloride, lacking the acyl group.

Reactivity :

- This compound undergoes nucleophilic acyl substitution, whereas benzyl chloride participates in nucleophilic aliphatic substitution. The acyl group in this compound enhances electrophilicity, making it more reactive toward nucleophiles like water or amines .

Applications : - This compound is used in polymer modification and analytical chemistry , while benzyl chloride is a precursor in plastics and dye manufacturing . Safety: Both are corrosive, but benzyl chloride is linked to carcinogenicity in occupational settings .

This compound vs. 4-Nitrothis compound

Structural Differences: 4-Nitrothis compound (NO₂-C₆H₄COCl) has a nitro group at the para position. Reactivity:

- The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making 4-nitrothis compound more reactive in Friedel-Crafts acylations and esterifications compared to this compound .

Applications : - 4-Nitrothis compound is utilized in synthesizing nitro-substituted aromatic compounds and bioactive heterocycles (e.g., oxadiazoles) .

This compound vs. Cyclohexanecarbonyl Chloride

Structural Differences : Cyclohexanecarbonyl chloride (C₆H₁₁COCl) features a saturated cyclohexane ring instead of benzene.

Reactivity :

- The absence of aromatic conjugation reduces electron withdrawal, likely making cyclohexanecarbonyl chloride less reactive than this compound in acylation reactions .

Applications : - Used in niche syntheses where aliphatic acyl chlorides are required, though less common than this compound .

Table 2: Key Physical and Functional Properties

Biologische Aktivität

Benzoyl chloride, a colorless liquid with a pungent odor, is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. Its biological activity has been the subject of numerous studies, particularly concerning its potential toxicological effects and carcinogenic properties.

- Chemical Formula : CHClO

- Molecular Weight : 140.57 g/mol

- CAS Number : 98-88-4

Toxicological Profile

This compound is known for its corrosive nature and can cause severe irritation upon contact with skin, eyes, and mucous membranes. It undergoes rapid hydrolysis in aqueous environments to form benzoic acid and hydrochloric acid, which contribute to its irritant effects .

Acute Effects

- Inhalation Exposure : Severe irritation of the upper respiratory tract, potential lung damage, and central nervous system effects have been reported in humans exposed to high concentrations .

- Dermal Exposure : Direct contact can lead to skin burns and dermatitis due to its corrosive properties .

Chronic Effects

Long-term exposure studies indicate that this compound may have carcinogenic potential. Animal studies have shown increased incidences of tumors at multiple sites following prolonged exposure. Notably, significant tumor development was observed in the lungs and skin of mice subjected to repeated doses .

Carcinogenicity Studies

A series of studies have evaluated the carcinogenic risks associated with this compound:

These findings suggest that while this compound exhibits some carcinogenic properties, they are weaker compared to other related compounds like benzyl chloride.

Genotoxicity

The genotoxic potential of this compound has been investigated using various in vitro assays. The results indicate that:

- This compound does not exhibit significant mutagenic or genotoxic activity in bacterial strains such as Salmonella typhimurium and Escherichia coli .

- Some studies report weak mutagenicity in mammalian cell lines under specific conditions but generally conclude that it is not a strong mutagen .

Case Studies

- Occupational Exposure : Epidemiological studies have suggested a correlation between occupational exposure to this compound and increased cancer mortality among factory workers . These findings underline the importance of protective measures in industrial settings.

- Animal Studies : In a study examining inhalation exposure over several months, mice exposed to this compound developed lung and skin tumors at rates higher than control groups, although not statistically significant . This raises questions about the long-term safety of this compound in industrial applications.

Q & A

Basic Question: What safety protocols are critical when handling benzoyl chloride in laboratory settings?

Answer:

this compound requires stringent safety measures due to its reactivity and toxicity. Key protocols include:

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to prevent vapor exposure .

- Personal Protective Equipment (PPE) : Wear polyvinyl alcohol (PVA) or Viton® gloves (>8-hr breakthrough) and chemical-resistant suits (e.g., Tychem® F) .

- Emergency preparedness : Install eyewash stations and showers within 10 seconds of the work area. Avoid water for spill cleanup (reacts violently) .

- Ventilation : Monitor airborne concentrations with real-time sensors (e.g., PID detectors) and maintain below OSHA’s permissible exposure limit (PEL: 0.5 ppm) .

Advanced Question: How can conflicting carcinogenicity data for this compound be resolved in experimental design?

Answer:

The IARC classifies this compound as Group 2A ("probably carcinogenic") based on combined exposures with α-chlorinated toluenes, but animal studies alone show inadequate evidence . To address contradictions:

- Model selection : Use transgenic rodent models (e.g., Tg.rasH2 mice) to enhance sensitivity to carcinogens.

- Exposure routes : Prioritize inhalation studies (mimicking occupational exposure) over dermal application, which showed limited tumorigenicity in mice .

- Biomarker analysis : Measure adducts of this compound with DNA (e.g., 8-oxo-dG) in lung tissue to assess direct genotoxicity .

- Co-exposure studies : Evaluate synergistic effects with benzyl chloride or benzotrichloride to replicate real-world industrial scenarios .

Basic Question: What are the common synthetic routes for this compound?

Answer:

this compound is synthesized via:

Benzoic acid with PCl₅ or SOCl₂ :

Yields >90% under anhydrous conditions .

Friedel-Crafts acylation :

Requires AlCl₃ catalysis and benzene reflux (80°C) .

Benzaldehyde chlorination :

Optimal at 60–70°C with UV light activation .

Advanced Question: How can reaction conditions be optimized to minimize by-products during benzoyl peroxide synthesis?

Answer:

Benzoyl peroxide is synthesized from this compound and H₂O₂:

Optimization strategies :

- Temperature control : Maintain 0–5°C to suppress hydrolysis of this compound to benzoic acid .

- Stoichiometry : Use a 2:1 molar ratio of H₂O₂:this compound to avoid residual Cl⁻, which catalyzes decomposition .

- Purification : Recrystallize from ethanol/water (1:3 v/v) to achieve >99% purity .

Basic Question: What is the mechanism of this compound hydrolysis, and how does temperature affect reaction kinetics?

Answer:

Hydrolysis proceeds via nucleophilic acyl substitution:

- Kinetics : The reaction is first-order in [H₂O]. At 25°C, the rate constant ; at 80°C, increases 10-fold, completing hydrolysis in <1 hr .

- Catalysis : Acidic conditions (pH < 3) or base (pH > 10) accelerate hydrolysis by stabilizing transition states .

Advanced Question: What methodological approaches enhance sensitivity in LC-MS/MS analysis of this compound-derived metabolites?

Answer:

this compound derivatization improves detection of polar metabolites (e.g., amino acids):

- Derivatization protocol : React biological samples with 10 mM this compound in acetonitrile (pH 8.5, 25°C, 30 min) to form stable benzoylated adducts .

- LC conditions : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.

- MS parameters : ESI+ mode, MRM transitions (e.g., m/z 358 → 105 for benzoylated glutamate), LOD: 0.1 nM .

Advanced Question: How can environmental persistence of this compound be assessed despite its rapid hydrolysis?

Answer:

Although this compound hydrolyzes rapidly ( in water), its environmental impact can be evaluated via:

- Degradation products : Quantify benzoic acid and HCl in soil/water using ion chromatography (EPA Method 300.1) .

- Soil mobility : Conduct column leaching tests with OECD Guideline 121; low (12 L/kg) indicates high mobility .

- Ecototoxicity : Test Daphnia magna (48-hr EC₅₀ = 8.2 mg/L) to assess acute aquatic toxicity .

Vorbereitungsmethoden

Synthesis from Benzoic Acid

Thionyl Chloride Method

The most prevalent industrial method involves reacting benzoic acid with thionyl chloride (SOCl₂) in the presence of catalysts such as dimethylformamide (DMF), FeCl₃, or benzyltriethylammonium chloride . The reaction proceeds via nucleophilic acyl substitution:

Key parameters include:

-

Molar ratio : Benzoic acid to SOCl₂ (1:1.1–5.0), with 1:1.1–2.5 optimal for minimizing excess reagent .

-

Catalyst loading : 0.3–1.0 wt% of DMF relative to benzoic acid .

Post-reaction, unreacted SOCl₂ is recovered via vacuum distillation (20–50 mmHg), yielding this compound with >99.5% purity and 90–91% yield . Gas byproducts (HCl, SO₂) are neutralized using water and alkali scrubbing .

Table 1: Industrial-Scale Conditions from Patent CN104230703A

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Benzoic acid (g) | 600 | 400 | 300 |

| SOCl₂ (g) | 660 | 800 | 750 |

| Catalyst (DMF, g) | 1.8 | 2.8 | 3.0 |

| Temperature (°C) | 30 | 50 | 50 |

| Reaction time (h) | 3 | 2 | 1.5 |

| Yield (%) | 90 | 91 | 90 |

| Purity (%) | 99.5 | 99.7 | 99.6 |

Phosphorus Pentachloride (PCl₅) Route

In laboratory settings, PCl₅ reacts with benzoic acid under anhydrous conditions:

This method, though straightforward, faces industrial limitations due to POCl₃ byproduct handling and higher costs .

Synthesis from Benzaldehyde

Oxychlorination with Phosphorus Oxychloride (POCl₃)

Benzaldehyde undergoes chlorination using POCl₃ under acidic conditions:

The reaction requires stoichiometric POCl₃ and is less favored due to phosphorous acid (H₃PO₃) waste .

Radical Chlorination with Oxygen

Benzal chloride (C₆H₅CHCl₂) reacts with oxygen in the presence of radical initiators (e.g., peroxides) or UV light to form this compound :

This method avoids sulfur byproducts but requires precise control of radical initiation to prevent over-oxidation .

Synthesis from Benzyl Alcohol

Direct Chlorination

Early methods chlorinated benzyl alcohol (C₆H₅CH₂OH) at elevated temperatures (80–200°C) :

In a 1928 patent, passing chlorine through benzyl alcohol at 150–200°C for 6 hours yielded 70% this compound . Challenges include controlling exothermicity and HCl emissions .

Synthesis from Toluene

Side-Chain Chlorination

Toluene undergoes radical chlorination to produce trichlorotoluene (C₆H₅CCl₃), which is hydrolyzed to this compound :

Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide initiates the radical chain reaction at 80–130°C . This route is advantageous for integrated toluene-to-benzoyl chloride production but generates multiple chlorinated intermediates .

Synthesis from Benzotrichloride

Controlled Hydrolysis

Partial hydrolysis of benzotrichloride (C₆H₅CCl₃) with H₂O in the presence of H₂SO₄ or FeCl₃ yields this compound :

Optimal conditions:

-

Catalyst : 1–5 wt% FeCl₃.

-

Temperature : 40–60°C.

-

Water ratio : Stoichiometric to avoid over-hydrolysis to benzoic acid .

Emerging and Niche Methods

Sulfoxide Chloride-Mediated Synthesis

A 2021 academic study demonstrated this compound synthesis from p-formylbenzoic acid using sulfoxide chloride (SOCl₂) in toluene :

Refluxing at 110°C for 2 hours achieved quantitative conversion, with the product isolated via vacuum distillation . This method is suited for functionalized benzoyl chlorides but is cost-prohibitive for bulk production .

Comparative Analysis of Methods

Table 2: Industrial Viability of this compound Synthesis Routes

Purification and Quality Control

Vacuum distillation (20–50 mmHg) is standard for isolating this compound, with fractions collected at 90–120°C . Impurities like residual toluene or chlorinated hydrocarbons are removed via fractional crystallization. Modern plants employ inline FTIR and GC-MS for real-time purity monitoring .

Eigenschaften

IUPAC Name |

benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO, Array, C6H5COCl | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzoyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzoyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026631 | |

| Record name | Benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoyl chloride appears as a colorless fuming liquid with a pungent odor. Flash point 162 °F. Lachrymator, irritating to skin and eyes. Corrosive to metals and tissue. Density 10.2 lb / gal. Used in medicine and in the manufacture of other chemicals., Liquid, Colorless, fuming liquid with a pungent odor; [HSDB] Colorless to slightly brown liquid; [CHRIS], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless fuming liquid with a pungent odor. | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

387 °F at 760 mmHg (NTP, 1992), 201 °C, BP: 197.2 °C at 760 mm Hg, 197.2 °C, 387 °F | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

162 °F (NTP, 1992), 68 °C, 72 °C (162 °F) - closed cup, 162 °F (72 °C)(open cup), 68 °C (closed cup), 72 °C c.c., 162 °F | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Decomposes (NTP, 1992), Decomposed by water, alcohol, Miscible with ethyl ether; soluble in benzene, carbon tetrachloride, carbon disulfide, Miscible with ether, benzene, carbon disulfide, oils, Soluble in ether and carbon disulfide, Solubility in water: reaction | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.211 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2070 at 25 °C/4 °C, Relative density (water = 1): 1.21, 1.211 | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.88 (Air = 1), Relative vapor density (air = 1): 4.88, 4.88 | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 89.8 °F (NTP, 1992), 0.7 [mmHg], VP: 1 mm Hg at 32.1 °C, 0.700 mm Hg at 25 °C, extrapolated, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Maximum Limits of Impurities: residue after ignition 0.005%; phosphorus compounds (as P) 0.002%; heavy metals (as Pb) 0.001%; iron (Fe) 0.001%. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Transparent, colorless liquid, Colorless, fuming liquid, Colorless to slightly yellow liquid | |

CAS No. |

98-88-4 | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTY8706W36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

30.2 °F (NTP, 1992), -0.5 °C, -1 °C, 30.2 °F | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.